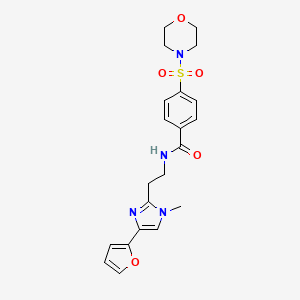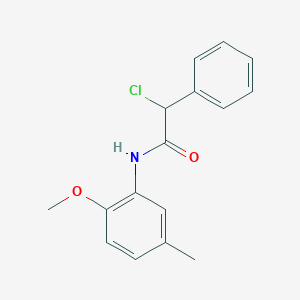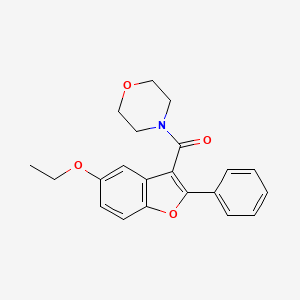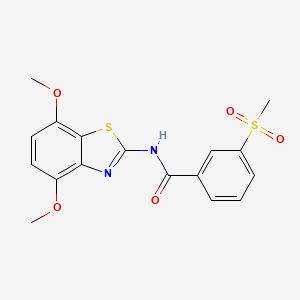![molecular formula C14H15ClN2OS B2721400 1-{2-[(2-chlorophenyl)amino]-1,3-thiazol-5-yl}-2,2-dimethylpropan-1-one CAS No. 339022-41-2](/img/structure/B2721400.png)
1-{2-[(2-chlorophenyl)amino]-1,3-thiazol-5-yl}-2,2-dimethylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[(2-chlorophenyl)amino]-1,3-thiazol-5-yl}-2,2-dimethylpropan-1-one is a chemical compound known for its unique structure and properties. It contains a thiazole ring, a chloroaniline moiety, and a dimethylpropanone group, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1-{2-[(2-chlorophenyl)amino]-1,3-thiazol-5-yl}-2,2-dimethylpropan-1-one typically involves the reaction of 2-chloroaniline with thioamide under specific conditions to form the thiazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid. Industrial production methods may involve more efficient and scalable processes, including continuous flow synthesis and the use of automated reactors .
Analyse Des Réactions Chimiques
1-{2-[(2-chlorophenyl)amino]-1,3-thiazol-5-yl}-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Applications De Recherche Scientifique
1-{2-[(2-chlorophenyl)amino]-1,3-thiazol-5-yl}-2,2-dimethylpropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mécanisme D'action
The mechanism of action of 1-{2-[(2-chlorophenyl)amino]-1,3-thiazol-5-yl}-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The thiazole ring and chloroaniline moiety play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-{2-[(2-chlorophenyl)amino]-1,3-thiazol-5-yl}-2,2-dimethylpropan-1-one can be compared with other similar compounds such as:
1-[2-(2-Chloroanilino)-1,3-thiazol-5-yl]-1-ethanone: This compound has a similar structure but differs in the alkyl group attached to the thiazole ring.
1-[2-(2-Chloroanilino)-1,3-thiazol-5-yl]-2,2-dimethyl-1-oxopropyl]-4-piperidinecarboxylic acid ethyl ester: This compound contains additional functional groups, making it more complex and potentially more versatile in certain applications.
Propriétés
IUPAC Name |
1-[2-(2-chloroanilino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-14(2,3)12(18)11-8-16-13(19-11)17-10-7-5-4-6-9(10)15/h4-8H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHGLWBVGCOIRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CN=C(S1)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-methoxybenzyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide](/img/structure/B2721317.png)
![3-Amino-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene-5-thiol](/img/structure/B2721318.png)


![7-(2-methoxyphenyl)-1,3-dimethyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2721324.png)
![(Z)-methyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2721325.png)



![ethyl 4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2721332.png)
![2-(Tert-butylsulfonyl)-2-[2-(4-nitrophenyl)hydrazono]acetonitrile](/img/structure/B2721335.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea](/img/structure/B2721337.png)
![N-(2-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2721338.png)
![6-chloro-N-[3-(dimethylamino)propyl]-1,3-benzothiazol-2-amine](/img/structure/B2721340.png)
